molecular formula C18H26FN3O B4645055 1'-(4-fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide

1'-(4-fluorobenzyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4645055
M. Wt: 319.4 g/mol
InChI Key: XYXJGSUZIIELNN-UHFFFAOYSA-N
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Description

1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzyl group attached to a bipiperidine structure, which is further linked to a carboxamide group

Preparation Methods

The synthesis of 1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzyl bromide from 4-fluorotoluene through bromination.

    Coupling with Piperidine: The 4-fluorobenzyl bromide is then reacted with piperidine to form 1-(4-fluorobenzyl)piperidine.

    Formation of Bipiperidine: The next step involves the coupling of 1-(4-fluorobenzyl)piperidine with another piperidine molecule to form 1’-(4-fluorobenzyl)-1,4’-bipiperidine.

    Carboxamide Formation: Finally, the bipiperidine intermediate is reacted with a suitable carboxylating agent to form 1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. It may exhibit activity against specific biological pathways involved in disease progression.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The bipiperidine structure provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects. The carboxamide group may also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as:

    1-(4-fluorobenzyl)piperidine: This compound lacks the bipiperidine structure and carboxamide group, which may result in different chemical and biological properties.

    4-fluorobenzylamine: This compound contains a fluorobenzyl group but lacks the piperidine and carboxamide moieties, leading to distinct reactivity and applications.

    1,4’-bipiperidine: This compound lacks the fluorobenzyl and carboxamide groups, which may affect its interactions with biological targets.

The uniqueness of 1’-(4-fluorobenzyl)-1,4’-bipiperidine-4’-carboxamide lies in its combination of structural features, which contribute to its diverse range of applications and potential therapeutic properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O/c19-16-6-4-15(5-7-16)14-21-12-8-18(9-13-21,17(20)23)22-10-2-1-3-11-22/h4-7H,1-3,8-14H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJGSUZIIELNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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